molecular formula C16H18N4O2 B6612491 3-(6-Nitro-quinolin-2-yl)-3,9-diaza-bicyclo[3.3.1]Nonane CAS No. 946077-55-0

3-(6-Nitro-quinolin-2-yl)-3,9-diaza-bicyclo[3.3.1]Nonane

Cat. No. B6612491
M. Wt: 298.34 g/mol
InChI Key: CPSBRHYSIKSARS-UHFFFAOYSA-N
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Patent
US07687517B2

Procedure details

A mixture of 3-(6-nitro-quinolin-2-yl)-3,9-diaza-bicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester (0.6 g, 1.51 mmol), prepared by method A and trifluoroacetic acid (1.7 g, 15.1 mmol) was stirred for 10 min at room-temperature. Aqueous ammonia was added and the mixture was extracted with dichloromethane. The mixture was dried and evaporated followed by stirring in diethylether and filtration. Yield 320 mg (71%).
Name
3-(6-nitro-quinolin-2-yl)-3,9-diaza-bicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH:13]2[CH2:14][CH2:15][CH2:16][CH:9]1[CH2:10][N:11]([C:17]1[CH:26]=[CH:25][C:24]3[C:19](=[CH:20][CH:21]=[C:22]([N+:27]([O-:29])=[O:28])[CH:23]=3)[N:18]=1)[CH2:12]2)=O)(C)(C)C.FC(F)(F)C(O)=O.N>>[N+:27]([C:22]1[CH:23]=[C:24]2[C:19](=[CH:20][CH:21]=1)[N:18]=[C:17]([N:11]1[CH2:10][CH:9]3[NH:8][CH:13]([CH2:14][CH2:15][CH2:16]3)[CH2:12]1)[CH:26]=[CH:25]2)([O-:29])=[O:28]

Inputs

Step One
Name
3-(6-nitro-quinolin-2-yl)-3,9-diaza-bicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester
Quantity
0.6 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C2CN(CC1CCC2)C2=NC1=CC=C(C=C1C=C2)[N+](=O)[O-]
Step Two
Name
Quantity
1.7 g
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 10 min at room-temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The mixture was dried
CUSTOM
Type
CUSTOM
Details
evaporated
STIRRING
Type
STIRRING
Details
by stirring in diethylether
FILTRATION
Type
FILTRATION
Details
filtration

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
[N+](=O)([O-])C=1C=C2C=CC(=NC2=CC1)N1CC2CCCC(C1)N2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.